molecular formula C38H30F6O7P2S2 B6168943 1,1,1,3,3,3-HEXAPHENYLDIPHOSPHOXANE-1,3-DIIUM TRIFLUOROMETHANESULFONATE CAS No. 72450-51-2

1,1,1,3,3,3-HEXAPHENYLDIPHOSPHOXANE-1,3-DIIUM TRIFLUOROMETHANESULFONATE

Cat. No.: B6168943
CAS No.: 72450-51-2
M. Wt: 838.7
InChI Key:
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Description

1,1,1,3,3,3-Hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate is a complex organophosphorus compound with the molecular formula C38H30F6O7P2S2 and a molecular weight of 838.72 g/mol . This compound is characterized by its unique structure, which includes six phenyl groups attached to a diphosphoxane core, and is often used in various chemical and industrial applications.

Mechanism of Action

Target of Action

The primary targets of the Hendrickson reagent are primary and secondary alcohols . The reagent is used in place of the Mitsunobu reagents for the esterification of primary alcohols . Secondary alcohols such as menthol undergo elimination .

Mode of Action

The Hendrickson reagent, also known as triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate, interacts with its targets by generating an alkoxytriphenylphosphonium ion intermediate of the Mitsunobu reaction . This interaction leads to the esterification of primary alcohols and elimination in the case of secondary alcohols .

Biochemical Pathways

The Hendrickson reagent affects the biochemical pathway of esterification and elimination. In the presence of the reagent, primary alcohols undergo esterification, while secondary alcohols undergo elimination . The reagent can also be used to convert a primary alcohol into an azide in high yield .

Pharmacokinetics

It is known that the reagent is used directly as prepared in dichloromethane without the need for isolation . This suggests that the reagent may have high reactivity and short half-life.

Result of Action

The result of the action of the Hendrickson reagent is the formation of esters from primary alcohols and the elimination of secondary alcohols . The reagent can also convert a primary alcohol into an azide in high yield .

Action Environment

The action of the Hendrickson reagent is influenced by the presence of trialkylammonium triflate salts . These salts lead to a dramatic decrease in the rate of esterification relative to competing elimination . The reagent is also sensitive to the presence of traces of tetrabutylammonium triflate .

Preparation Methods

The synthesis of 1,1,1,3,3,3-hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate typically involves the reaction of hexaphenyldiphosphoxane with trifluoromethanesulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures (2-8°C) to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate has several scientific research applications:

Comparison with Similar Compounds

Compared to other similar compounds, 1,1,1,3,3,3-hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate is unique due to its high stability and reactivity. Similar compounds include:

These comparisons highlight the distinct characteristics of 1,1,1,3,3,3-hexaphenyldiphosphoxane-1,3-diiium trifluoromethanesulfonate, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

trifluoromethanesulfonate;triphenyl(triphenylphosphaniumyloxy)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30OP2.2CHF3O3S/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;2*2-1(3,4)8(5,6)7/h1-30H;2*(H,5,6,7)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOGBCBYMIAUAB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30F6O7P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72450-51-2
Record name Triphenylphosphonium anhydride triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYLPHOSPHONIUM ANHYDRIDE TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F957TSW36Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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